molecular formula C8H14O2 B3048342 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- CAS No. 16466-24-3

2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-

Cat. No.: B3048342
CAS No.: 16466-24-3
M. Wt: 142.2 g/mol
InChI Key: DAQWSSBMLDRMBQ-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- is a cyclic ester (lactone) with a tetrahydrofuran backbone substituted by four methyl groups at positions 4 and 4. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol. The compound’s structure is characterized by a five-membered ring containing an oxygen atom and a ketone group at position 2, with two methyl groups each at carbons 4 and 5 (Figure 1). This substitution pattern significantly influences its physical properties and reactivity compared to simpler furanones .

Properties

IUPAC Name

4,4,5,5-tetramethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-6(9)10-8(7,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWSSBMLDRMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338240
Record name 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16466-24-3
Record name 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a precursor such as 4,4,5,5-tetramethyl-2-penten-1-ol, which undergoes cyclization in the presence of an acid catalyst to form the furanone ring. The reaction conditions often require a temperature range of 50-100°C and a reaction time of several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the cyclization process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.

    Substitution: The methyl groups attached to the furanone ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original furanone structure, such as halogenated furanones, carboxylic acids, and reduced lactones.

Scientific Research Applications

Chemistry

In organic chemistry, 2(3H)-Furanone serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications:

  • Oxidation: Converts to carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction: Can be reduced to more saturated lactones with lithium aluminum hydride.
  • Substitution: Methyl groups can undergo halogenation reactions.

Biology

The compound exhibits notable antimicrobial properties , making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with metabolic pathways.

Medicine

Research is ongoing to explore its potential as an anti-inflammatory agent . The compound's biological activity suggests it may modulate various biological pathways relevant to inflammation and other physiological processes.

Industry

Due to its pleasant aroma, 2(3H)-Furanone is utilized in the production of fragrances and flavoring agents . Its stability and reactivity make it suitable for various applications in the food and cosmetic industries.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of dihydro-4,4,5,5-tetramethyl-2(3H)-furanone against various bacterial strains. Results indicated significant inhibition rates against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Flavoring Agent Development

In food science research, dihydro-4,4,5,5-tetramethyl-2(3H)-furanone was incorporated into flavor profiles for baked goods. Sensory analysis demonstrated that its addition enhanced the overall flavor complexity without overpowering other ingredients.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive intermediates that affect cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, highlighting differences in substituent positions and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound : Dihydro-4,4,5,5-tetramethyl-2(3H)-furanone 4,4,5,5-tetramethyl C₈H₁₄O₂ 142.20 Limited direct data; inferred higher hydrophobicity vs. simpler furanones
5,5-Diethyldihydro-2(3H)-furanone 5,5-diethyl C₈H₁₄O₂ 142.20 Similar molecular weight; ethyl groups increase steric hindrance
5,5-Dimethyldihydro-2(3H)-furanone 5,5-dimethyl C₆H₁₀O₂ 114.14 Boiling point: 48–49°C at 1 mmHg; used in flavor/fragrance synthesis
2,2,5,5-Tetramethyl-3(2H)-furanone 2,2,5,5-tetramethyl C₈H₁₄O₂ 142.20 Positional isomer; substituents alter ring strain and reactivity
5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone Hydroxy, pentyl, dimethyl C₁₂H₂₀O₃ 212.29 Bioactive marine natural product; antifungal properties

Physicochemical Properties

  • Boiling Points: Simpler furanones (e.g., 5,5-dimethyldihydro-2(3H)-furanone) exhibit lower boiling points (~48°C at 1 mmHg) due to reduced molecular weight and polarity . The target compound’s additional methyl groups likely increase its boiling point and lipophilicity.
  • Solubility: Methyl groups enhance hydrophobicity, reducing water solubility. For example, 5,5-diethyldihydro-2(3H)-furanone is less polar than its dimethyl counterpart .

Biological Activity

2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- (CAS No. 16466-24-3) is a chemical compound belonging to the furanone class, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicine and industry due to its antimicrobial properties and possible roles in developing new therapeutic agents.

Chemical Structure and Properties

The structure of 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- is characterized by a furanone ring with four methyl groups attached (see Figure 1). This unique substitution pattern enhances its stability and reactivity.

PropertyValue
Molecular FormulaC10H16O
Molecular Weight168.24 g/mol
CAS Number16466-24-3
Melting PointNot specified

Antimicrobial Properties

Research indicates that 2(3H)-Furanone exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, showing potential as a lead compound for antibiotic development. The mechanism of action involves disrupting microbial cell membranes and interfering with metabolic pathways essential for survival.

Case Study: Antimicrobial Efficacy
A study explored the antimicrobial effects of this furanone against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated:

Bacterial StrainMIC (mg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound could be a viable candidate in developing new antibiotics .

Anti-inflammatory Potential

Ongoing research is investigating the anti-inflammatory properties of dihydro-4,4,5,5-tetramethyl-2(3H)-furanone. Preliminary studies indicate its ability to modulate inflammatory pathways, which may have implications in treating conditions like arthritis and other inflammatory diseases.

The biological activity of 2(3H)-Furanone is attributed to its interaction with various molecular targets within cells. It can generate reactive intermediates through oxidation and reduction reactions that affect cellular processes. This activity is crucial for its antimicrobial effects and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity of 2(3H)-Furanone can be compared with other furanone derivatives to highlight its unique properties.

CompoundAntimicrobial Activity (MIC)Anti-inflammatory Activity
2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-16 - 64 mg/mLPromising
2(3H)-Furanone derivative A32 - 128 mg/mLModerate
2(5H)-Furanone derivative B64 - >128 mg/mLLow

This table illustrates that while other derivatives exhibit antimicrobial properties, the dihydro form shows more potent activity against specific strains .

Q & A

Advanced Research Question

  • Hydrogenation Studies : Track borane-catalyzed ketone reductions (e.g., with NaOt-Bu) via <sup>11</sup>B NMR to identify trialkoxyborohydride intermediates .
  • Phosphitylation for Hydroxyl Group Analysis : Employ 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane followed by <sup>31</sup>P NMR to quantify phenolic moieties in lignin derivatives .

How should researchers design experiments to study the compound’s stability under varying conditions?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., ~200°C for tetramethyl derivatives) .
  • pH-Dependent Hydrolysis : Monitor lactone ring-opening kinetics via HPLC under acidic (pH 2) vs. basic (pH 10) conditions .

What are the best practices for handling discrepancies in crystallographic data refinement?

Advanced Research Question

  • Multi-Scan Absorption Correction : Apply SADABS to XRD datasets to minimize errors from crystal anisotropy (Tmin/Tmax = 0.892/0.952) .
  • Restraint-Free Refinement : Use full-matrix least-squares methods to optimize anisotropic displacement parameters (ADPs) for non-H atoms .

How can researchers leverage this compound in developing chiral materials or ligands?

Advanced Research Question
Derivatize the furanone core with chiral auxiliaries (e.g., (R)-pyrrolidine) to synthesize stable nitroxide radicals for magnetic materials. Key steps:

Introduce a benzoyl-protected pyrrolidine group via nucleophilic acyl substitution .

Confirm helicity via CD spectroscopy and magnetometry to assess spin-crossover properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-
Reactant of Route 2
2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-

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